molecular formula C15H15ClN4O B8338491 3-(4-Chlorophenyl)-7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

3-(4-Chlorophenyl)-7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8338491
M. Wt: 302.76 g/mol
InChI Key: RNSBIVWYQQDYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C15H15ClN4O and its molecular weight is 302.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-5-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl]amino]ethanol

InChI

InChI=1S/C15H15ClN4O/c1-9-8-12(17-6-7-21)14-15(18-9)13(19-20-14)10-2-4-11(16)5-3-10/h2-5,8,21H,6-7H2,1H3,(H,17,18)(H,19,20)

InChI Key

RNSBIVWYQQDYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)C(=NN2)C3=CC=C(C=C3)Cl)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethanolamine (5 ml) and 7-chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine (D16) (0.6 g) were heated under reflux in xylene (10 ml) under nitrogen for 48 h. The mixture was evaporated to dryness in vacuo and dissolved in a mixture of water (40 ml) and methanol (60 ml). The pH of the solution was adjusted to ca. 12 with 10% sodium hydroxide solution and then the solution was evaporated to one third volume in vacuo. The resulting precipitate (0.6 g) was collected, washed with water, and recrystallised from ethyl acetate-methanol (trace) to afford the title compound (0.42 g), m.p. 222°-224° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
7-chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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